4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a diethylsulfamoyl group and linked to a (2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene moiety. The thiazolylidene ring adopts a Z-configuration, affecting molecular planarity and conjugation. Structural analogs often exhibit tautomerism, as seen in triazole-thione derivatives (e.g., ), but the thiazolylidene system here likely stabilizes the thione tautomer due to resonance and steric effects .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-3-29(4-2)34(31,32)22-17-15-21(16-18-22)25(30)28-26-27-23(19-11-7-5-8-12-19)24(33-26)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZTSRZRLUPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
- 4-Nitrophenyl-substituted analog (ZINC2814885) :
The nitro group in 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () enhances electron-withdrawing effects compared to the diethylsulfamoyl group, reducing electron density on the benzamide ring. This may increase reactivity in nucleophilic substitutions but reduce solubility due to higher polarity . - Halogenated analogs () :
Chloro/bromo-substituted benzamides (e.g., 2-chloro-N-(pyrazol-4-yl)benzamide) exhibit moderate electron withdrawal, with stability enhanced by hydrogen bonding (C=O⋯H–N interactions). The diethylsulfamoyl group in the target compound offers stronger inductive effects but less hydrogen-bonding capacity than halogens .
Spectroscopic Characterization
- IR Spectroscopy :
The target’s benzamide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides in . The absence of νS–H bands (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole-thiones . - NMR Data :
The (2Z)-thiazolylidene moiety would show deshielded protons due to conjugation with the benzamide ring, similar to bromophenyl-thiazolidene derivatives () .
Crystal Packing and Molecular Interactions
- Bromophenyl-thiazolidene () :
Dihedral angles between the thiazole ring and aromatic substituents (46.5–66.8°) indicate moderate planarity. The target’s 4,5-diphenyl groups may increase steric hindrance, reducing planarity and favoring weaker π-π stacking . - Hydrogen Bonding :
The diethylsulfamoyl group’s sulfonyl oxygen may participate in C–H⋯O interactions, analogous to sulfathiazole co-crystals (). However, steric bulk from diethyl groups could limit these interactions compared to unsubstituted sulfonamides .
Data Tables
Table 1: Key Structural and Electronic Comparisons
Biological Activity
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety that is known for its diverse biological activities. The structural formula can be represented as follows:
This formula indicates the presence of a diethylsulfamoyl group and a thiazole derivative, which contribute to its biological profile.
Research indicates that compounds with thiazole structures exhibit a variety of biological activities including:
- Antimicrobial : Thiazoles have shown effectiveness against various bacterial strains.
- Anticancer : Several derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory : Thiazole derivatives often demonstrate properties that reduce inflammation in animal models.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer (cell lines) | High | |
| Anti-inflammatory | Significant |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values ranged between 10 µM to 20 µM across different cell lines, indicating potent anticancer properties .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : In an animal model of induced inflammation, treatment with the compound resulted in a 50% reduction in edema compared to untreated controls, highlighting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
